molecular formula C9H12O2 B13817353 ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate

ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate

Cat. No.: B13817353
M. Wt: 152.19 g/mol
InChI Key: ICOIIDVICLSTOO-MRVPVSSYSA-N
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Description

Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound features a cyclobutane ring with two methylene groups and an ethyl ester functional group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate can be synthesized through a multi-step process involving the formation of the cyclobutane ring followed by esterification. One common method involves the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes using microreactors. These systems offer improved efficiency, better control over reaction conditions, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other esters. This structural feature makes it a valuable compound for studying ring strain and reactivity in organic chemistry .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl (1R)-2,3-dimethylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3/t8-/m1/s1

InChI Key

ICOIIDVICLSTOO-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=C)C1=C

Canonical SMILES

CCOC(=O)C1CC(=C)C1=C

Origin of Product

United States

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